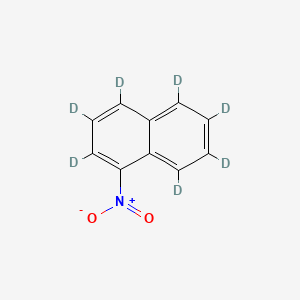
Methyl 2-(pyrrolidine-3-sulfonyl)acetate hydrochloride
Overview
Description
“Methyl 2-(pyrrolidine-3-sulfonyl)acetate hydrochloride” is a chemical compound with the CAS Number: 1820687-97-5 . It has a molecular weight of 243.71 . The compound is solid in its physical form .
Synthesis Analysis
The synthesis of compounds with a pyrrolidine ring, such as “Methyl 2-(pyrrolidine-3-sulfonyl)acetate hydrochloride”, can be achieved through two main strategies . The first strategy involves ring construction from different cyclic or acyclic precursors, while the second strategy involves the functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of “Methyl 2-(pyrrolidine-3-sulfonyl)acetate hydrochloride” is characterized by a five-membered pyrrolidine ring . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring, a phenomenon called “pseudorotation”, contributes to the increased three-dimensional (3D) coverage .Chemical Reactions Analysis
The pyrrolidine ring in “Methyl 2-(pyrrolidine-3-sulfonyl)acetate hydrochloride” can undergo various chemical reactions . These reactions can be categorized based on whether they involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Physical And Chemical Properties Analysis
“Methyl 2-(pyrrolidine-3-sulfonyl)acetate hydrochloride” is a solid compound . It has a molecular weight of 243.71 . The IUPAC name for this compound is methyl 2-(pyrrolidin-3-ylsulfonyl)acetate hydrochloride .Scientific Research Applications
I have conducted a thorough search for the scientific research applications of “Methyl 2-(pyrrolidine-3-sulfonyl)acetate hydrochloride”, but unfortunately, there is limited publicly available information on specific applications for this compound. However, based on the structure and functional groups present in this compound, we can infer some potential areas of research where it might be utilized. Below are some general fields where similar compounds are often applied:
Drug Discovery and Development
Compounds like “Methyl 2-(pyrrolidine-3-sulfonyl)acetate hydrochloride” may be used as intermediates or building blocks in the synthesis of pharmaceuticals. The pyrrolidine ring is a common feature in many drugs due to its bioactive properties .
Biological Studies
Sulfonamide derivatives, which include sulfonyl groups as seen in this compound, are known for their wide range of biological activities and could be studied for their potential effects on various biological pathways .
Analytical Chemistry
Compounds with unique structures like this one might be used as standards or references in analytical methods such as NMR, HPLC, LC-MS, UPLC .
Future Directions
The future directions for “Methyl 2-(pyrrolidine-3-sulfonyl)acetate hydrochloride” and similar compounds could involve the design of new pyrrolidine compounds with different biological profiles . This can be achieved by exploring the pharmacophore space due to sp3-hybridization and leveraging the non-planarity of the pyrrolidine ring .
properties
IUPAC Name |
methyl 2-pyrrolidin-3-ylsulfonylacetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO4S.ClH/c1-12-7(9)5-13(10,11)6-2-3-8-4-6;/h6,8H,2-5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIJSGJQEQMGQNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CS(=O)(=O)C1CCNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(pyrrolidine-3-sulfonyl)acetate hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Oxaspiro[bicyclo[3.2.0]heptane-6,1'-cyclopentane]-7-amine](/img/structure/B1430999.png)






![6,6-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid](/img/structure/B1431007.png)
![Ethyl 4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-ylcarbamate hydrochloride](/img/structure/B1431010.png)
![6-(2-Methylphenyl)imidazo[2,1-b][1,3,4]thiadiazol-5-amine](/img/structure/B1431011.png)

![ethyl 2-(2-imino-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate hydrobromide](/img/structure/B1431018.png)

